molecular formula C5H7ClN2 B13219747 3-(chloromethyl)-4-methyl-1H-pyrazole

3-(chloromethyl)-4-methyl-1H-pyrazole

Cat. No.: B13219747
M. Wt: 130.57 g/mol
InChI Key: IBWOHCPTIJSJDW-UHFFFAOYSA-N
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Description

3-(chloromethyl)-4-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group and a methyl group attached to the pyrazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-4-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of 4-methyl-1H-pyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride. The reaction typically proceeds under mild conditions, with the chloromethyl group being introduced at the 3-position of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-(chloromethyl)-4-carboxy-1H-pyrazole.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group, yielding 4-methyl-1H-pyrazole.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, sodium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Derivatives such as 3-(azidomethyl)-4-methyl-1H-pyrazole, 3-(thiomethyl)-4-methyl-1H-pyrazole, and 3-(aminomethyl)-4-methyl-1H-pyrazole.

    Oxidation Reactions: 3-(chloromethyl)-4-carboxy-1H-pyrazole.

    Reduction Reactions: 4-methyl-1H-pyrazole.

Scientific Research Applications

3-(chloromethyl)-4-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity makes it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyrazole ring can interact with various receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(chloromethyl)-1H-pyrazole
  • 4-methyl-1H-pyrazole
  • 3-(bromomethyl)-4-methyl-1H-pyrazole
  • 3-(hydroxymethyl)-4-methyl-1H-pyrazole

Uniqueness

3-(chloromethyl)-4-methyl-1H-pyrazole is unique due to the presence of both a chloromethyl group and a methyl group on the pyrazole ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various applications in research and industry. The chloromethyl group provides a site for further functionalization, while the methyl group influences the compound’s stability and reactivity.

Properties

Molecular Formula

C5H7ClN2

Molecular Weight

130.57 g/mol

IUPAC Name

5-(chloromethyl)-4-methyl-1H-pyrazole

InChI

InChI=1S/C5H7ClN2/c1-4-3-7-8-5(4)2-6/h3H,2H2,1H3,(H,7,8)

InChI Key

IBWOHCPTIJSJDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1)CCl

Origin of Product

United States

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